N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a chemical compound with the CAS number 2034317-27-4 and a molecular formula of C16H16N4O3. This compound is classified as an amide, specifically a furan-2-carboxamide derivative, which incorporates a cyclohexyl group substituted with a cyanopyrazine moiety. The molecular weight of this compound is approximately 312.32 g/mol.
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide typically involves multi-step organic reactions. The initial steps may include the formation of the furan ring followed by the introduction of the cyclohexyl and cyanopyrazine substituents.
The molecular structure of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide features a furan ring connected to a carboxamide functional group, with a cyclohexyl group attached to the nitrogen atom and a cyanopyrazine group linked through an ether bond.
N#Cc1nccnc1OC1CCC(NC(=O)c2ccco2)CC1
.N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide can participate in various chemical reactions typical of amides and ethers:
These reactions can be facilitated by varying temperature, solvent systems, and catalysts to optimize yields and selectivity.
The mechanism of action for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide may involve interactions at specific biological targets, potentially influencing pathways related to neuropharmacology or anti-inflammatory responses.
While specific data on its mechanism is limited, compounds with similar structures often interact with receptors or enzymes involved in neurotransmission or inflammatory processes.
Key chemical properties include:
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide has potential applications in:
This compound represents a significant area of interest due to its unique structural features and potential therapeutic applications. Further research is warranted to fully understand its biological implications and optimize its use in medicinal chemistry.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4